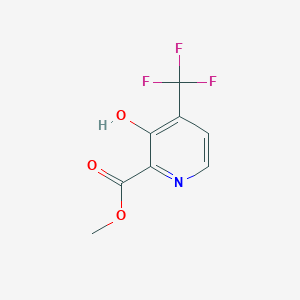

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative characterized by a hydroxyl group at position 3, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester (-COOCH₃) at position 2. This structural arrangement confers unique physicochemical properties, including polarity from the hydroxyl group, lipophilicity from the -CF₃ substituent, and hydrolytic reactivity from the ester moiety.

Properties

IUPAC Name |

methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-6(13)4(2-3-12-5)8(9,10)11/h2-3,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZAEFNOODSFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodopyridine, followed by esterification and hydroxylation reactions. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective reagents and solvents is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of 3-oxo-4-(trifluoromethyl)pyridine-2-carboxylate.

Reduction: Formation of 3-hydroxy-4-(trifluoromethyl)pyridine-2-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound is compared below with three analogous pyridine-based esters, highlighting differences in substituents, molecular weight, and functional group reactivity.

Substituent Analysis and Molecular Properties

Key Observations:

Substituent Position and Electronic Effects :

- The hydroxyl group at position 3 in the target compound is electron-donating via resonance, contrasting with the electron-withdrawing fluoro (-F) or ethylsulfonyl (-SO₂C₂H₅) groups in analogs. This difference impacts ring electron density, altering reactivity toward electrophilic substitution or hydrolysis.

- The trifluoromethyl group at position 4 (target) versus position 5 (analogs) modifies steric hindrance and electronic distribution across the pyridine ring.

Molecular Weight and Lipophilicity :

- The ethylsulfonyl-containing analog (MW 373.34) exhibits higher lipophilicity due to its phenyl and ethylsulfonyl groups, whereas the target compound (MW 221.13) balances polarity (-OH) and lipophilicity (-CF₃).

- Fluorinated analogs (MW 223.13–237.16) show reduced polarity compared to the hydroxylated target compound, affecting solubility in aqueous media.

Reactivity and Functional Group Stability :

- The methyl ester in the target compound is susceptible to hydrolysis under basic conditions, as demonstrated by the conversion of a related ester to a carboxylic acid using lithium hydroxide in dioxane/water.

- Fluorinated analogs lack hydroxyl groups, reducing hydrogen-bonding capacity but enhancing metabolic stability in biological systems.

Biological Activity

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and agriculture. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C8H6F3NO3

- Molecular Weight : 223.14 g/mol

The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Target of Action

This compound belongs to a class known as trifluoromethylpyridines (tfmps), which are recognized for their roles in agrochemicals and pharmaceuticals. The unique properties of the trifluoromethyl group combined with the pyridine moiety contribute to its biological efficacy.

Biochemical Pathways

Research indicates that tfmp derivatives can affect various biochemical pathways, including:

- Antimicrobial Activity : Exhibiting significant inhibition against a range of bacterial strains.

- Anticancer Properties : Showing potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits strong antimicrobial properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HT-29 (Colon Cancer) | 10.5 |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains. The study utilized a disc diffusion method to assess the compound’s activity against various pathogens, revealing promising results that warrant further investigation. -

Cancer Cell Proliferation Inhibition :

In a controlled laboratory setting, this compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic: What synthetic methodologies are employed for the preparation of Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate?

Answer:

The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acid catalysis. Alternatively, substitution reactions on halogenated precursors (e.g., methyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate) with hydroxyl sources under basic conditions are effective. These methods are analogous to protocols used for structurally similar trifluoromethylpyridine esters, where regioselective trifluoromethylation is achieved using copper(I) catalysts to minimize isomerization .

Advanced: How can discrepancies in crystallographic data for this compound be resolved during structure refinement?

Answer:

Discrepancies may arise from crystal twinning or disordered solvent molecules. Employing SHELXL with the TWIN and BASF instructions allows refinement of twinned data. The OLEX2/ORTEP-3 interface aids in visualizing disorder and adjusting occupancy factors. Validation metrics (e.g., R-factor, goodness-of-fit) ensure structural accuracy. For example, SHELX refinement of high-resolution data can resolve ambiguities in hydrogen-bonding networks involving the hydroxyl group .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : Identifies functional groups (e.g., methyl ester singlet at δ ~3.9 ppm, hydroxyl proton exchangeability).

- ESI-MS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.

These methods align with protocols for analogous pyridinecarboxylates, as demonstrated in studies reporting NMR shifts for trifluoromethylpyridine derivatives .

Advanced: What strategies mitigate competing side reactions during trifluoromethylation of pyridine precursors?

Answer:

- Anhydrous Conditions : Prevent hydrolysis of trifluoromethylating agents (e.g., CF₃Cu).

- Regioselective Catalysts : Copper(I) iodide directs substitution to the 4-position, minimizing 5-isomer by-products.

- In Situ Monitoring : TLC or NMR halts reactions at optimal conversion (e.g., >90% yield).

These strategies are validated in syntheses of methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, where regiochemistry is critical .

Basic: How is the purity of this compound assessed in research settings?

Answer:

- Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (λ = 254 nm) quantifies purity (>95%).

- Elemental Analysis : Verifies C/H/N ratios within ±0.4% of theoretical values.

- Differential Scanning Calorimetry (DSC) : Confirms melting point consistency.

These methods follow pharmacopeial standards for related esters, ensuring batch-to-batch reproducibility .

Advanced: What computational methods predict the tautomeric stability of the 3-hydroxy group?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model keto-enol equilibria. The enol form is stabilized by intramolecular hydrogen bonding with the ester carbonyl and solvent effects (Polarizable Continuum Model). Crystallographic data (e.g., planarity in pyridine rings) corroborate computational predictions, as seen in studies of 4-hydroxy-6-(trifluoromethyl)pyridine derivatives .

Basic: How does the trifluoromethyl group influence the compound’s electronic properties?

Answer:

The -CF₃ group is electron-withdrawing, reducing electron density at the pyridine ring. This is confirmed via:

- Hammett Substituent Constants (σₚ = 0.54 for -CF₃).

- ¹⁹F NMR Chemical Shifts : Deshielded environments (δ ~-60 ppm).

Such effects enhance stability against nucleophilic attack, critical in drug design for metabolic resistance .

Advanced: How are reaction intermediates characterized during multi-step synthesis?

Answer:

- LC-MS/MS : Tracks intermediates in real-time (e.g., methyl ester formation).

- X-ray Crystallography : Resolves ambiguous structures (e.g., regioisomers).

- In Situ IR Spectroscopy : Monitors carbonyl group transformations.

For example, intermediates in analogous amide-forming reactions were validated via crystallographic data from SHELX-refined structures .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS H315/H319/H335).

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis.

Safety data for structurally similar trifluoromethylpyridines emphasize avoiding prolonged skin contact .

Advanced: How does steric hindrance from the trifluoromethyl group affect coupling reactions?

Answer:

The bulky -CF₃ group reduces reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

- Ligand Optimization : Bulky phosphines (e.g., SPhos) enhance steric tolerance.

- Microwave Irradiation : Accelerates reactions to bypass decomposition.

Studies on ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate demonstrate successful couplings with boronic acids under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.